Metoclopramide N-Oxide is synthesized from metoclopramide hydrochloride using various oxidation methods, particularly involving potassium hydrogen peroxymonosulfate. This compound falls under the classification of pharmaceutical agents and can be categorized as an antiemetic and prokinetic agent.
The synthesis of Metoclopramide N-Oxide typically involves the oxidation of metoclopramide hydrochloride. One effective method utilizes potassium hydrogen peroxymonosulfate, commonly known as Oxone. The reaction stoichiometry has been determined to be 1:1 for metoclopramide to potassium hydrogen peroxymonosulfate, indicating that one mole of each reacts completely.
Synthesis Procedure:
Metoclopramide N-Oxide features a structure where an oxygen atom is bonded to the nitrogen atom of the amine group in metoclopramide. This modification can significantly influence its biological activity and solubility.
The structural modifications imparted by the N-oxide group can affect intermolecular interactions and pharmacokinetics.
Metoclopramide N-Oxide can participate in various chemical reactions typical of amines and N-oxides. The primary reaction pathway involves further oxidation or reduction processes, which can lead to additional derivatives or metabolites.
For instance, studies have shown that metoclopramide undergoes metabolism primarily through hydroxylation and deethylation pathways when interacting with cytochrome P450 enzymes . The formation of Metoclopramide N-Oxide from metoclopramide is also indicative of its potential reactivity under oxidative conditions.
These properties are crucial for its application in pharmaceutical formulations, influencing both efficacy and safety profiles.
Metoclopramide N-Oxide has potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry. Its role as an intermediate in the synthesis of other pharmaceutical compounds makes it valuable for drug development processes.
Moreover, due to its altered pharmacological properties, it could be explored for new therapeutic applications beyond those established for metoclopramide, particularly in conditions requiring enhanced gastrointestinal motility or antiemetic effects .
Research continues to explore its efficacy and safety profile in clinical settings, aiming to optimize treatment protocols involving gastrointestinal disorders.
Metoclopramide N-oxide (CAS# 171367-22-9) is an oxidative metabolite of the antiemetic drug metoclopramide. Its molecular formula is C₁₄H₂₂ClN₃O₃, with a molecular weight of 315.80 g/mol [3] [8]. The compound features a benzamide backbone with three critical modifications:
The oxidation of metoclopramide’s tertiary amine (N,N-diethylaminoethyl group) converts it into a polar tertiary amine N-oxide (R₃N⁺–O⁻). This transformation significantly alters electronic distribution, evidenced by the SMILES notation: CC[N+](CC)(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)[O-]
[6] [8]. The InChIKey (ZEJQXOWYPGUAMD-UHFFFAOYSA-N
) further confirms its unique stereoelectronic profile [6].
Table 1: Functional Group Comparison
Functional Group | Metoclopramide | Metoclopramide N-Oxide |
---|---|---|
Tertiary Amine | Yes (Neutral) | No |
Tertiary Amine N-Oxide | No | Yes (Dipolar) |
Benzamide Core | Yes | Yes |
4-Amino-5-chloro-2-methoxy | Yes | Yes |
Solubility and Polarity
The N-oxide group enhances water solubility compared to the parent compound due to increased polarity and hydrogen-bonding capacity. Computational models predict a topological polar surface area (TPSA) of 97.27 Ų and a LogP (partition coefficient) of 3.19, suggesting moderate lipophilicity despite the polar modification [3] [6]. This balance allows for moderate solubility in both aqueous and organic phases, facilitating metabolic processing.
Stability and Reactivity
Table 2: Key Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 315.80 g/mol | [3] [8] |
Exact Mass | 315.13497 g/mol | [6] |
LogP | 3.19 | Predicted [3] |
Topological Polar Surface Area | 97.27 Ų | Predicted [6] |
SMILES | CC[N+](CC)(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)[O-] | [6] [8] |
Structural and Electronic Differences
Metoclopramide (C₁₄H₂₂ClN₃O₂, MW 299.80 g/mol) lacks the N-oxide group, featuring a neutral tertiary amine instead. Key contrasts include:
Functional Implications
Table 3: Metoclopramide vs. N-Oxide Derivative
Property | Metoclopramide | Metoclopramide N-Oxide |
---|---|---|
Molecular Formula | C₁₄H₂₂ClN₃O₂ | C₁₄H₂₂ClN₃O₃ |
Molecular Weight | 299.80 g/mol | 315.80 g/mol |
Key Functional Group | Tertiary Amine | Tertiary Amine N-Oxide |
Ionization | Basic (pKa ~9.0) | Zwitterionic |
Primary Metabolic Role | Parent Drug | Phase I Metabolite |
Predicted CNS Penetration | High | Low |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7